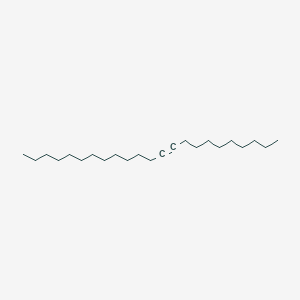![molecular formula C20H28N2O B14487338 Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 63285-04-1](/img/structure/B14487338.png)
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino-pentadienylidene groups attached at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of cyclohexanone with dimethylamino-pentadienylidene precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2-(dimethylamino)-: A related compound with a similar structure but different functional groups.
Dibenzylidene cyclohexanone-based bischalcone: Another compound with a cyclohexanone core and bis-chalcone groups.
Uniqueness
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is unique due to its specific structure and the presence of dimethylamino-pentadienylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
63285-04-1 |
|---|---|
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2,6-bis[5-(dimethylamino)penta-2,4-dienylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H28N2O/c1-21(2)16-9-5-7-12-18-14-11-15-19(20(18)23)13-8-6-10-17-22(3)4/h5-10,12-13,16-17H,11,14-15H2,1-4H3 |
Clé InChI |
PNSKXRVMCVFMQJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC=C1CCCC(=CC=CC=CN(C)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


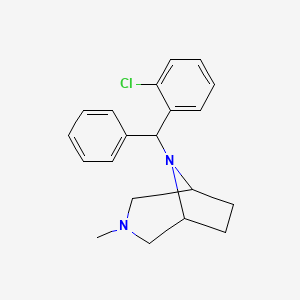
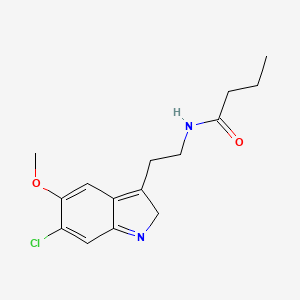
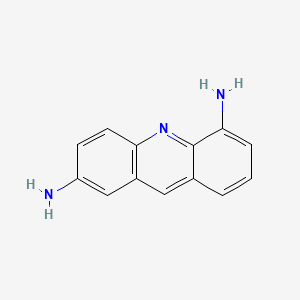
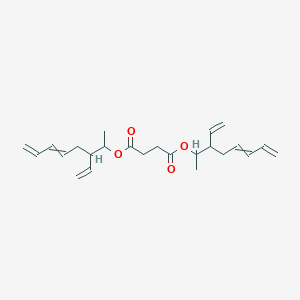

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

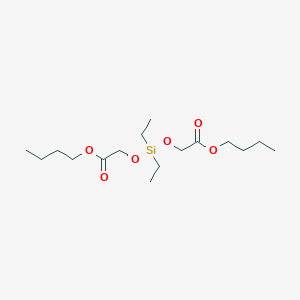
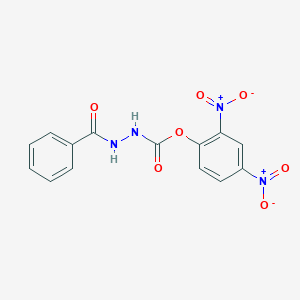
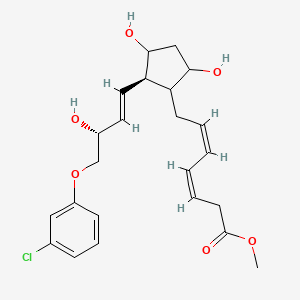
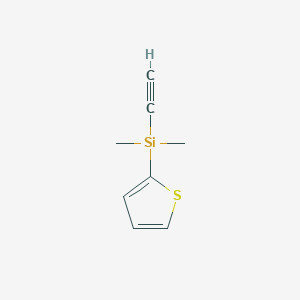
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
